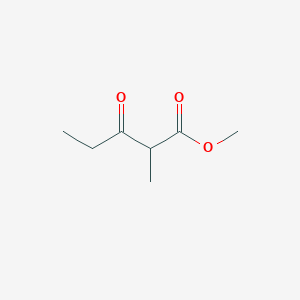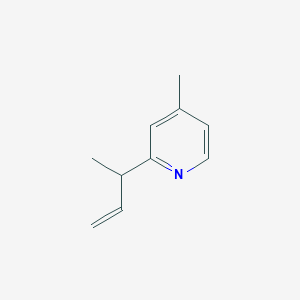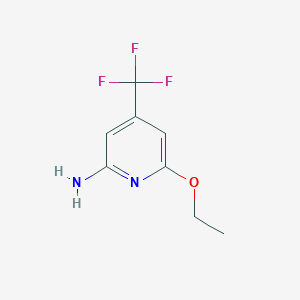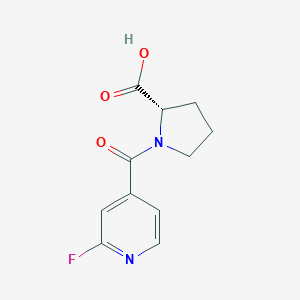
1-(2-Fluoropyridine-4-carbonyl)-L-proline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Fluoropyridine-4-carbonyl)-L-proline, also known as FPCP, is a synthetic molecule that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. FPCP is a proline derivative that contains a fluorine atom at the 2-position of the pyridine ring, which makes it a unique compound with distinct properties.
作用機序
The mechanism of action of 1-(2-Fluoropyridine-4-carbonyl)-L-proline is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in cancer cell growth, inflammation, and neurodegeneration. 1-(2-Fluoropyridine-4-carbonyl)-L-proline has been shown to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell survival and proliferation. 1-(2-Fluoropyridine-4-carbonyl)-L-proline also inhibits the NF-κB pathway, which is involved in inflammation and immune response. In addition, 1-(2-Fluoropyridine-4-carbonyl)-L-proline has been shown to activate the Nrf2 pathway, which is involved in antioxidant defense and cellular detoxification.
生化学的および生理学的効果
1-(2-Fluoropyridine-4-carbonyl)-L-proline has been shown to have various biochemical and physiological effects, including the inhibition of cell growth, induction of apoptosis, suppression of inflammation, and reduction of oxidative stress. 1-(2-Fluoropyridine-4-carbonyl)-L-proline has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease. 1-(2-Fluoropyridine-4-carbonyl)-L-proline has low toxicity and is well-tolerated in animal studies.
実験室実験の利点と制限
1-(2-Fluoropyridine-4-carbonyl)-L-proline has several advantages for lab experiments, including its high purity and stability, low toxicity, and well-defined mechanism of action. 1-(2-Fluoropyridine-4-carbonyl)-L-proline is also relatively easy to synthesize, making it readily available for research purposes. However, 1-(2-Fluoropyridine-4-carbonyl)-L-proline has some limitations, including its limited solubility in water and the need for further optimization of its pharmacokinetic properties for clinical use.
将来の方向性
There are several future directions for research on 1-(2-Fluoropyridine-4-carbonyl)-L-proline, including the optimization of its pharmacokinetic properties, the development of 1-(2-Fluoropyridine-4-carbonyl)-L-proline derivatives with improved efficacy and selectivity, and the investigation of its potential therapeutic applications in other diseases, such as cardiovascular disease and metabolic disorders. In addition, further studies are needed to elucidate the mechanism of action of 1-(2-Fluoropyridine-4-carbonyl)-L-proline and its interactions with other signaling pathways. Overall, 1-(2-Fluoropyridine-4-carbonyl)-L-proline is a promising molecule with potential therapeutic applications in various diseases, and further research is needed to fully explore its potential.
合成法
The synthesis of 1-(2-Fluoropyridine-4-carbonyl)-L-proline involves the reaction of pyridine-2-carboxylic acid with thionyl chloride to form pyridine-2-carbonyl chloride, which is then reacted with L-proline in the presence of triethylamine to yield 1-(2-Fluoropyridine-4-carbonyl)-L-proline. The purity and yield of 1-(2-Fluoropyridine-4-carbonyl)-L-proline can be improved by recrystallization and column chromatography.
科学的研究の応用
1-(2-Fluoropyridine-4-carbonyl)-L-proline has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. 1-(2-Fluoropyridine-4-carbonyl)-L-proline has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In addition, 1-(2-Fluoropyridine-4-carbonyl)-L-proline has anti-inflammatory properties by suppressing the production of pro-inflammatory cytokines. 1-(2-Fluoropyridine-4-carbonyl)-L-proline has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
特性
CAS番号 |
123412-43-1 |
|---|---|
製品名 |
1-(2-Fluoropyridine-4-carbonyl)-L-proline |
分子式 |
C11H11FN2O3 |
分子量 |
238.21 g/mol |
IUPAC名 |
(2S)-1-(2-fluoropyridine-4-carbonyl)pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C11H11FN2O3/c12-9-6-7(3-4-13-9)10(15)14-5-1-2-8(14)11(16)17/h3-4,6,8H,1-2,5H2,(H,16,17)/t8-/m0/s1 |
InChIキー |
CKBLNFLHQYLFFJ-QMMMGPOBSA-N |
異性体SMILES |
C1C[C@H](N(C1)C(=O)C2=CC(=NC=C2)F)C(=O)O |
SMILES |
C1CC(N(C1)C(=O)C2=CC(=NC=C2)F)C(=O)O |
正規SMILES |
C1CC(N(C1)C(=O)C2=CC(=NC=C2)F)C(=O)O |
同義語 |
N-(2-Fluoropyridine-4-carbonyl)-L-proline |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



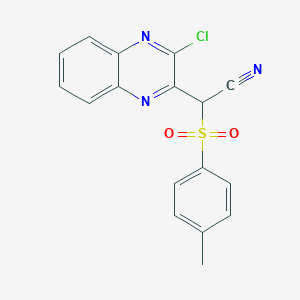
![1-[1-[N-[2-Chloro-5-[4-(2,4-di-tert-pentylphenoxy)butyrylamino]phenyl]carbamoyl]-3,3-dimethyl-2-oxobutyl]-1H-benzotriazole-6-carboxylic acid phenyl ester](/img/structure/B55273.png)
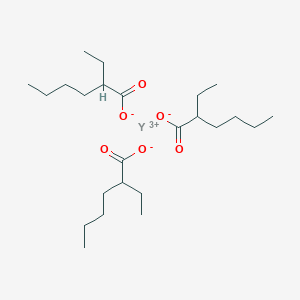
![(E)-2-diazonio-1-[[4-(pyridin-2-yldisulfanyl)phenyl]methoxy]ethenolate](/img/structure/B55279.png)
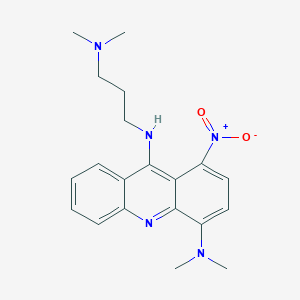
![6-Chloro-5H,12H-quinolino[2,1-b][1,3]benzoxazin-5-one](/img/structure/B55282.png)
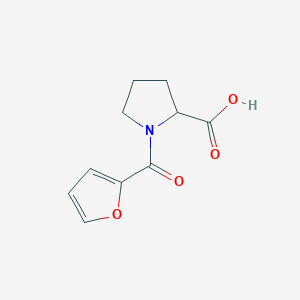
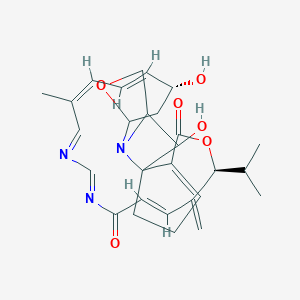
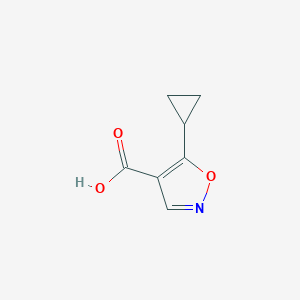
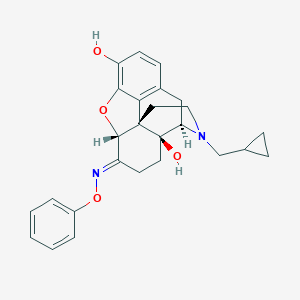
![3-Methylbenzo[c]isoxazole-4,7-dione](/img/structure/B55293.png)
